molecular formula C8H9F3O3 B6179893 2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid CAS No. 2639441-42-0

2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid

Cat. No. B6179893
CAS RN: 2639441-42-0
M. Wt: 210.2
InChI Key:
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Description

2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid, also known as TFOB, is a chemical compound that has been widely used in scientific research. TFOB is a bicyclic compound that contains a trifluoromethyl group, which makes it a valuable tool for studying biological systems. In

Scientific Research Applications

2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid has been widely used in scientific research as a tool for studying biological systems. It has been used as a fluorescent probe for imaging biological structures and as a ligand for studying protein interactions. 2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid has also been used as a substrate for enzymatic reactions and as a precursor for the synthesis of other compounds.

Mechanism of Action

2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid is a small molecule that can interact with biological structures through weak non-covalent interactions. It can bind to proteins and other biomolecules, altering their structure and function. 2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid can also be metabolized by enzymes, leading to the formation of reactive intermediates that can modify biological molecules.
Biochemical and Physiological Effects:
2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of some enzymes and modulate the function of ion channels. 2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid can also affect the expression of genes and the production of proteins. In vivo studies have shown that 2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid can affect the behavior of animals and the function of organs.

Advantages and Limitations for Lab Experiments

2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid has several advantages for use in lab experiments. It is a small molecule that can penetrate biological membranes and interact with intracellular targets. 2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid is also stable and can be easily synthesized in large quantities. However, 2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of 2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid in scientific research. One direction is the development of new 2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid derivatives that have improved properties, such as increased solubility or reduced toxicity. Another direction is the use of 2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid in combination with other tools, such as CRISPR-Cas9 or optogenetics, to study biological systems. 2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid can also be used to study the function of specific proteins or to identify new drug targets.

Synthesis Methods

The synthesis of 2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid involves the reaction of 2-cyclohexenone with trifluoromethyl vinyl ether in the presence of a catalyst. The reaction proceeds through a Diels-Alder cycloaddition to form the bicyclic compound. The yield of 2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid can be improved by using a Lewis acid catalyst and optimizing the reaction conditions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-cyclopentenone", "trifluoromethyl lithium", "ethylene oxide", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Treatment of 2-cyclopentenone with trifluoromethyl lithium in diethyl ether at low temperature (-78°C) to form 1-(trifluoromethyl)cyclopent-2-enone.", "Step 2: Addition of ethylene oxide to 1-(trifluoromethyl)cyclopent-2-enone in the presence of sodium hydroxide to form 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-one.", "Step 3: Hydrolysis of 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-one with hydrochloric acid to form 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-ol.", "Step 4: Esterification of 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-ol with acetic anhydride in the presence of a catalyst to form 2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid." ] }

CAS RN

2639441-42-0

Molecular Formula

C8H9F3O3

Molecular Weight

210.2

Purity

95

Origin of Product

United States

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